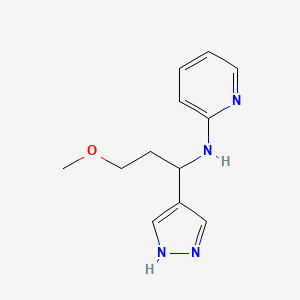![molecular formula C23H20ClN3O5 B12995264 N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12995264.png)
N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide is a complex organic compound characterized by its benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the benzyl and chloro groups. The final steps involve the incorporation of the 2-methoxy-4-nitrophenylamino and 2-oxoethyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted benzamides with different functional groups.
Applications De Recherche Scientifique
N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-Benzyl-4-chlorobenzamide: Lacks the 2-methoxy-4-nitrophenylamino and 2-oxoethyl groups.
N-Benzyl-4-chloro-N-(2-oxoethyl)benzamide: Lacks the 2-methoxy-4-nitrophenylamino group.
Uniqueness: N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide is unique due to the presence of the 2-methoxy-4-nitrophenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C23H20ClN3O5 |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
N-benzyl-4-chloro-N-[2-(2-methoxy-4-nitroanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H20ClN3O5/c1-32-21-13-19(27(30)31)11-12-20(21)25-22(28)15-26(14-16-5-3-2-4-6-16)23(29)17-7-9-18(24)10-8-17/h2-13H,14-15H2,1H3,(H,25,28) |
Clé InChI |
GJQGDORGFMNLFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


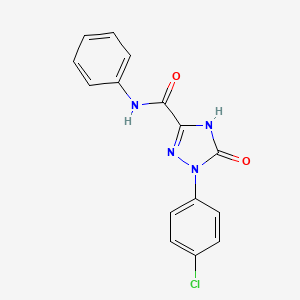
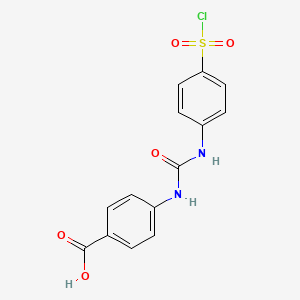

![5-Bromo-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B12995213.png)
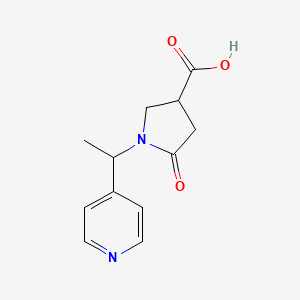


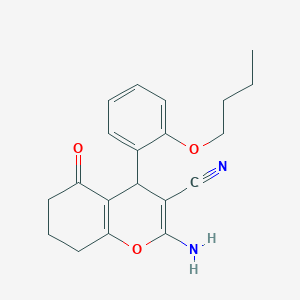

![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)

![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)

